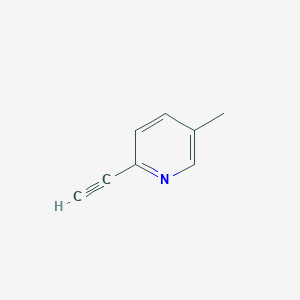

2-Ethynyl-5-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in modern organic synthesis. The presence of a nitrogen atom in the six-membered ring imparts distinct electronic properties, rendering the pyridine ring a versatile pharmacophore in medicinal chemistry. nih.gov Pyridine derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govtandfonline.comwisdomlib.org Consequently, the pyridine nucleus is a common feature in numerous pharmaceuticals, agrochemicals, and functional materials. sciencepublishinggroup.comnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor enhances the pharmacokinetic properties of drug molecules, making it a favored component in drug design. nih.gov

Overview of Ethynyl-Substituted Pyridines as Versatile Chemical Scaffolds

The introduction of an ethynyl (B1212043) (–C≡CH) group onto a pyridine ring creates a highly versatile chemical scaffold. Ethynyl-substituted pyridines are valuable intermediates in organic synthesis due to the reactivity of the alkyne functionality. This triple bond can readily participate in a variety of chemical transformations, such as cycloaddition reactions and, most notably, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. This reaction allows for the straightforward attachment of the ethynylpyridine core to other molecular fragments, enabling the construction of complex molecules. This versatility makes ethynyl-pyridines attractive building blocks for the synthesis of pharmaceuticals and advanced materials with tailored optical and electronic properties.

Current Research Landscape and Applications of 2-Ethynyl-5-methylpyridine

This compound, also known by its synonym 5-ethynyl-2-methylpyridine, is a specific ethynyl-substituted pyridine that is gaining attention in the research community. Its molecular structure, featuring both a reactive ethynyl group and a methyl-substituted pyridine ring, offers a unique combination of properties for further chemical modification.

Synthesis and Properties:

The synthesis of this compound can be achieved through established organometallic reactions. A common and efficient method is the Sonogashira cross-coupling reaction. This would typically involve the reaction of a 5-halo-2-methylpyridine, such as 5-bromo-2-methylpyridine, with a protected or terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 5-Ethynyl-2-methylpyridine |

| CAS Number | 1945-85-3 nih.gov |

| Molecular Formula | C₈H₇N nih.govsigmaaldrich.com |

| Molecular Weight | 117.15 g/mol nih.govsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Research Applications:

While specific, widespread applications of this compound are still emerging, the existing patent landscape and research on related structures indicate its potential in several key areas. The structural motif of substituted pyridines is prevalent in a variety of biologically active compounds. For instance, ethynyl-substituted pyridine and pyrimidine (B1678525) derivatives have been investigated as potential agents for treating viral infections, such as those caused by the Hepatitis C virus (HCV). google.com

Furthermore, the broader class of substituted methylpyridines has been explored for various applications. For example, 2-chloro-5-methylpyridine (B98176) serves as an intermediate in the synthesis of herbicides. epo.org More recently, novel substituted pyridine carboxamide derivatives have been discovered as potent inhibitors of the SHP2 enzyme, a target for cancer therapy. nih.gov These examples underscore the value of the substituted pyridine core in the development of new therapeutic agents and agrochemicals. The presence of the reactive ethynyl group in this compound provides a chemical handle for researchers to readily incorporate this scaffold into larger, more complex molecules with potential biological activity. The WIPO Patent Scope database indicates the existence of patents related to this chemical structure, suggesting its active use in proprietary research and development. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKQEMYPXHMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539549 | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-61-7 | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 5 Methylpyridine and Its Advanced Derivatives

Precursor Synthesis and Functional Group Transformations

The initial step in many synthetic routes towards 2-ethynyl-5-methylpyridine involves the preparation of suitable precursors that can be efficiently converted to the desired product. Key strategies include the synthesis of highly reactive triflate intermediates and the derivatization of acetylpyridines.

Synthesis of 6-Methylpyridin-3-yl Trifluoromethanesulfonate (B1224126) as a Key Intermediate

A critical precursor for the synthesis of this compound is 6-methylpyridin-3-yl trifluoromethanesulfonate. This intermediate is prized for the high reactivity of the triflate group as a leaving group in cross-coupling reactions. The synthesis typically begins with the commercially available 5-hydroxy-2-methylpyridine (B31158).

The synthesis proceeds by reacting 5-hydroxy-2-methylpyridine with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base, such as pyridine (B92270), in a suitable solvent like dichloromethane (B109758) (DCM) at a controlled temperature, often starting at 0°C. scispace.comgoogle.com After the reaction is complete, the mixture is typically quenched with methanol (B129727) and washed with an aqueous solution of sodium bicarbonate. scispace.com The organic layer is then separated, dried, and the solvent removed to yield the crude product, which can be purified by distillation under reduced pressure or column chromatography to afford 6-methylpyridin-3-yl trifluoromethanesulfonate as a colorless oil in high yield. scispace.comgoogle.com

Table 1: Synthesis of 6-Methylpyridin-3-yl Trifluoromethanesulfonate

| Starting Material | Reagents | Solvent | Yield | Reference |

| 5-Hydroxy-2-methylpyridine | Trifluoromethanesulfonic anhydride, Pyridine | Dichloromethane | 90-92% | scispace.comgoogle.com |

Derivatization of 2-Acetyl-5-methylpyridine

Another versatile precursor is 2-acetyl-5-methylpyridine. This compound can be used to introduce the ethynyl (B1212043) group at the 2-position of the pyridine ring. 2-Acetyl-5-methylpyridine itself can be prepared from various starting materials, including the acetylation of 2-picoline derivatives. chemicalbook.com It serves as a key intermediate for creating a variety of pyridine derivatives. chemicalbook.com

Direct Synthesis Routes for this compound

Direct methods for introducing the ethynyl group onto the 5-methylpyridine scaffold are highly sought after for their efficiency. Palladium-catalyzed cross-coupling reactions are the most prominent among these, with other alternative protocols also being explored.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly effective for the synthesis of this compound from a halogenated precursor, such as 2-bromo- or 2-chloro-5-methylpyridine (B98176).

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, commonly an amine such as triethylamine, in a suitable solvent like dimethylformamide (DMF). The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org An illustrative procedure involves reacting 2-bromo-5-methylpyridine (B20793) with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne.

Table 2: Typical Conditions for Sonogashira Coupling to Synthesize this compound

| Precursor | Alkyne Source | Catalyst System | Base/Solvent | Key Features | Reference |

| 2-Bromo-5-methylpyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine/DMF | Mild conditions, high yields | |

| 2-Chloro-5-methylpyridine | Acetylene (B1199291) gas | Palladium complex | Amine base | Direct ethynylation |

The Sonogashira reaction's utility is underscored by its tolerance of various functional groups and its applicability to the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgresearchgate.net

Alternative Ethynylation Protocols

While the Sonogashira coupling is a mainstay, alternative methods for the ethynylation of pyridine rings are continuously being developed. These can include copper-catalyzed reactions and other transition-metal-mediated processes. For instance, direct ethynylation of pyridine derivatives can sometimes be achieved using acetylene gas in the presence of a suitable catalyst under elevated temperature and pressure, although this can be less selective. Research into more efficient and milder "copper-free" Sonogashira variants is also an active area. organic-chemistry.org

Synthetic Strategies for this compound Derivatives

The synthetic methodologies for this compound can be readily adapted to create a wide array of derivatives with diverse functionalities. The reactive ethynyl group serves as a handle for further chemical transformations.

For example, the ethynyl group can undergo oxidation to form carbonyl compounds or be reduced to an ethyl group. It can also participate in cycloaddition reactions, such as the Huisgen cycloaddition ("click chemistry"), to form triazoles. The pyridine ring itself can be modified, for instance, through oxidation to the corresponding pyridine N-oxide. evitachem.com

Furthermore, the core synthetic strategies can be applied to starting materials that already contain additional substituents on the pyridine ring, allowing for the synthesis of more complex derivatives. For instance, a Sonogashira coupling can be performed on a 3-fluoro-2-halo-5-methylpyridine to introduce an ethynyl group, leading to 2-ethynyl-3-fluoro-5-methylpyridine. The synthesis of such derivatives is crucial for exploring structure-activity relationships in fields like medicinal chemistry and materials science. gu.se

Cross-Coupling Reactions Utilizing the Ethynyl Moiety

The terminal alkyne of this compound is a highly valuable functional group for carbon-carbon bond formation, enabling the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures by coupling an organoboron compound with a halide or triflate. fishersci.es While the classical Suzuki reaction involves coupling an aryl halide with a boronic acid, the ethynyl group of this compound can be transformed to participate in such couplings. For instance, hydroboration of the alkyne can generate a vinylborane (B8500763) species, which can then be coupled with aryl halides.

Alternatively, the pyridine ring itself can be the nucleophilic partner in a Suzuki reaction. The development of highly active catalyst systems has enabled the efficient coupling of 2-pyridyl organoboranes with aryl bromides and chlorides, a transformation that was historically challenging due to the slow rate of transmetallation and potential for protodeboronation. nih.gov For example, catalyst systems based on Pd₂(dba)₃ and specific phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective for coupling lithium triisopropyl 2-pyridylboronates with a range of aryl bromides. nih.gov This methodology can be applied to derivatives of this compound, where the pyridine nitrogen can be used to form the necessary organoboron reagent. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives Data synthesized from studies on related pyridine compounds.

| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate to Good | mdpi.com |

| Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | Room Temp. - 100 °C | Good to Excellent | nih.gov |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF | 80 °C | 70-88% |

\Ligand 1 refers to a specific phosphite or phosphine oxide ligand developed for this reaction type.*

The Heck reaction facilitates the vinylation or arylation of olefins through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. mdpi.com The ethynyl group of this compound can be modified to serve as the olefin component in a Heck-type reaction. For instance, controlled reduction or addition reactions to the alkyne can yield a vinylpyridine derivative, which can then be coupled with aryl halides to produce stilbene-like structures.

The reaction is highly versatile, accommodating a wide variety of olefins, including acrylates and styrenes, and aryl halides. mdpi.com The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by insertion of the olefin and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. chemrxiv.org Variations like the oxidative Heck (Fujiwara-Moritani) reaction allow for the direct coupling of arenes (Ar-H) with olefins, expanding the scope of possible transformations. mdpi.com

Nucleophilic Addition Reactions to the Alkyne Functionality

The alkyne bond in this compound is susceptible to nucleophilic attack, a reaction that is significantly facilitated by the presence of the pyridine nitrogen. The nitrogen atom can be protonated to form a pyridinium (B92312) salt, which greatly enhances the electrophilicity of the ethynyl group. nih.govacs.org This activation allows for the addition of various nucleophiles across the triple bond.

This principle is key in reactions like hydrohalogenation, where the halide anion acts as the nucleophile. nih.gov Other nucleophiles can also be employed. For example, the addition of an ethoxide ion to an activated ethynyl group has been used in the synthesis of isoquinolone derivatives from related benzonitrile (B105546) compounds. thieme-connect.de In the context of porphyrin chemistry, (2-pyridylmethylsilyl)lithium has been used as a nucleophile to add a functionalized methyl group to a meso position, demonstrating the utility of nucleophilic addition in complex synthesis. semanticscholar.org

Hydrohalogenation and Hydroacetoxylation of the Ethynyl Group

A direct and efficient method for functionalizing the ethynyl group is through hydrohalogenation. Treating 2-ethynylpyridine (B158538) derivatives with hydrohalic acids (HX, where X = Cl, Br, I) leads to the formation of 2-(2-haloethenyl)pyridine products. nih.govacs.org The reaction proceeds through the initial formation of a pyridinium salt. This salt formation increases the electrophilic character of the alkyne and brings the halide counteranion into close proximity, facilitating an intramolecular-like nucleophilic attack on the triple bond. nih.govacs.org This method has been shown to work well with hydrochloric, hydrobromic, and hydroiodic acids, often producing a single stereoisomer in high yields. nih.gov

Hydroacetoxylation, the addition of acetic acid across the alkyne, is more challenging due to the lower acidity of acetic acid, which is insufficient to form the pyridinium salt. nih.govacs.org This can be overcome by a counteranion exchange strategy. For instance, reacting a pre-formed pyridinium chloride salt with silver acetate (B1210297) can generate the pyridinium acetate intermediate, which then undergoes the desired hydroacetoxylation, albeit sometimes in lower yields. acs.org

Table 2: Summary of Hydrohalogenation/Hydroacetoxylation of 2-Ethynylpyridine Derivatives Based on studies of various 2-ethynylpyridines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | MeCN, 60 °C | 2-(2-Chloroethenyl)pyridine derivative | High | nih.gov |

| Hydrobromic Acid (HBr) | MeCN, 60 °C | 2-(2-Bromoethenyl)pyridine derivative | 70% | acs.org |

| Hydroiodic Acid (HI) | MeCN, 60 °C | 2-(2-Iodoethenyl)pyridine derivative | 97% | acs.org |

| Acetic Acid (via AgOAc) | MeCN, 120 °C | 2-(2-Acetoxyethenyl)pyridine derivative | Low | acs.org |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered an electron-poor aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. organicchemistrytutor.com The nitrogen atom deactivates the ring, and reactions often require harsh conditions. When substitution does occur, it typically favors the 3- and 5-positions to avoid placing a positive charge on the nitrogen in the resonance intermediates. organicchemistrytutor.com

However, the substituents already present on the ring have a strong directing effect. In the case of this compound, the electron-withdrawing ethynyl group at the 2-position further deactivates the ring but directs incoming electrophiles. For the related 2-ethynyl-3-methylpyridine (B1282358), nitration with HNO₃/H₂SO₄ results in substitution at the 4- and 6-positions. Therefore, for this compound, electrophilic attack would be predicted to occur at the positions meta to the nitrogen and influenced by the existing substituents, likely the 3- or 4-positions.

C-H Activation and Functionalization of the Pyridine Core

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach is particularly valuable for modifying the pyridine core. rsc.org Various transition metal catalysts, including those based on iridium, rhodium, and manganese, have been developed to achieve regioselective C-H functionalization of pyridine derivatives. nsf.govsemanticscholar.org

These methods often utilize a directing group to achieve selectivity. In this compound, the pyridine nitrogen itself can act as a directing group, guiding the metal catalyst to activate the C-H bond at the ortho-position (C6). nsf.gov For example, iridium complexes have been shown to selectively activate the ortho-C-H bond of various pyridines for arylation. nsf.gov Similarly, manganese(I) catalysts have been used for the ortho-C-H alkenylation of 2-arylindazoles, demonstrating a water-tolerant approach that could be adapted for pyridine systems. semanticscholar.org This allows for the direct introduction of new aryl or alkenyl groups onto the pyridine ring, providing a streamlined route to complex derivatives.

Regioselective Derivatization Approaches

The regioselective derivatization of pyridine rings is a critical aspect of synthetic organic chemistry, enabling the precise introduction of functional groups at specific positions. This control is essential for tailoring the properties of molecules for applications in pharmaceuticals, agrochemicals, and materials science. In the context of this compound and its analogs, regioselectivity is often dictated by the electronic nature of the pyridine ring and the directing effects of existing substituents.

One common strategy for regioselective functionalization is the Sonogashira cross-coupling reaction. For instance, 2,5-dibromopyridine (B19318) can undergo a regioselective palladium-catalyzed coupling with terminal acetylenes to yield 2-alkynyl-5-bromopyridines in high yields (70-90%). researchgate.net This selectivity is attributed to the differential reactivity of the bromine atoms, with the 2-position being more susceptible to oxidative addition by the palladium catalyst. researchgate.net To achieve the complementary 5-alkynyl-2-methylpyridines, the triflate derived from 2-methyl-5-pyridinol can be reacted with terminal acetylenes under palladium catalysis. researchgate.net

The electronic directing effects of substituents play a crucial role. For example, in 3-substituted 2,6-dichloropyridines, the character of the 3-substituent influences the regioselectivity of nucleophilic substitution. gu.se A study on the reaction with 1-methylpiperazine (B117243) found that the regioselectivity for the 2-position correlated with the Verloop steric parameter B1 of the 3-substituent, suggesting that bulky substituents direct the reaction towards the 6-position. gu.se

Furthermore, the development of one-pot, multi-component reactions offers an efficient and green approach to regioselective synthesis. For example, a regioselective synthesis of substituted benzo[c]pyrazolo chim.itbohrium.comnaphthyridines has been achieved through a one-pot reaction of isatin, malononitrile, and 3-amino-5-methylpyrazole (B16524) in water, a green solvent. nih.gov This method highlights the potential for developing environmentally benign and highly selective synthetic routes.

Visible light-mediated reactions have also emerged as a powerful tool for regioselective derivatization. A copper-catalyzed denitrogenative oxidative coupling of 2-hydrazinylpyridines with terminal alkynes under visible light irradiation provides a green synthesis of 2-(alkyl/arylethynyl) pyridines. researchgate.net This method was successfully applied to the synthesis of mGluR5 receptor antagonists, demonstrating its practical utility. researchgate.net

The following table summarizes various regioselective derivatization reactions involving pyridine compounds:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,5-Dibromopyridine | Terminal acetylene, Pd catalyst | 2-Alkynyl-5-bromopyridine | 70-90% | researchgate.net |

| 2-Methyl-5-pyridinol | Triflic anhydride, then terminal acetylene, Pd catalyst | 5-Alkynyl-2-methylpyridine | N/A | researchgate.net |

| 3-Substituted 2,6-dichloropyridine | 1-Methylpiperazine | Regioselective substitution at C2 or C6 | N/A | gu.se |

| Isatin, malononitrile, 3-amino-5-methylpyrazole | Water, 110 °C | Substituted benzo[c]pyrazolo chim.itbohrium.comnaphthyridine | 85-93% | nih.gov |

| 2-Hydrazinylpyridines | Terminal alkynes, CuCl, visible light, O2 | 2-(Alkyl/arylethynyl) pyridines | 42 examples reported | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral pyridine derivatives is of paramount importance due to their prevalence in pharmaceuticals, natural products, and chiral ligands. chim.it The development of stereoselective methods to access enantiomerically pure pyridine-containing molecules is a significant challenge in organic synthesis, often due to the coordinating ability of the pyridine nitrogen which can interfere with catalytic activity. chim.it

Several strategies have been developed to overcome these challenges, including catalytic asymmetric reactions and the use of chiral auxiliaries. chim.itnumberanalytics.com Catalytic asymmetric reduction of pyridyl ketones, olefins, and imines represents a practical approach. chim.it For instance, the hydrogenation of pyridyl ketones using catalysts like trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] has been reported. chim.it

Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, are another effective strategy. numberanalytics.com Camphor-based chiral auxiliaries have been successfully employed in the synthesis of chiral pyridines. metu.edu.tr For example, (+)-β-hydroxymethylenecamphor can be transformed into chiral camphor-based pyridine derivatives through a tandem condensation reaction with various enamines in good yields. metu.edu.tr

Asymmetric catalysis, particularly with transition metal complexes bearing chiral ligands, has enabled the enantioselective construction of complex pyridine derivatives. numberanalytics.com An iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction has been developed for the highly diastereo- and enantioselective synthesis of quinuclidine (B89598) derivatives, which contain a saturated pyridine ring system. chinesechemsoc.org This method provides access to a range of functionalized products with excellent stereocontrol. chinesechemsoc.org

Furthermore, stereoselective synthesis has been applied to create complex molecules with multiple chiral centers. A chim.it-Wittig rearrangement approach was utilized in the stereoselective synthesis of the C(10)–C(20) backbone of the fumonisins, a family of mycotoxins. up.ac.za This synthesis relied on key stereoselective reactions to establish the required stereogenic centers. up.ac.za

The following table presents examples of stereoselective synthesis of chiral pyridine derivatives:

| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Stereoselectivity (dr or ee) | Reference |

| Asymmetric Hydrogenation | trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] | Pyridyl ketones | Chiral pyridyl alcohols | N/A | chim.it |

| Tandem Condensation | (+)-β-Hydroxymethylenecamphor (chiral auxiliary) | Enamines | Chiral camphor-based pyridines | Good yields | metu.edu.tr |

| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]2 / Feringa ligand | Tetrahydro-β-carboline derivatives | Indolenine-fused quinuclidine derivatives | up to >20/1 dr, >99% ee | chinesechemsoc.org |

| chim.it-Wittig Rearrangement | N/A | Intermediate for fumonisin backbone | C(10)–C(20) backbone of fumonisins | Complete stereochemical control | up.ac.za |

Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Methylpyridine

Reactivity Profile of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density and unsaturation, making it susceptible to a variety of addition and coupling reactions. Its position adjacent to the pyridine (B92270) ring modulates its electronic properties and reactivity.

The ethynyl group of 2-ethynylpyridine (B158538) and its derivatives is a highly effective participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org

Studies on the closely related 2-ethynylpyridine have shown it to be an exceptionally reactive alkyne in CuAAC reactions. mdpi.com It not only reacts readily with azides but can also act as an accelerating additive, promoting the catalytic activity of copper(I) chloride in aqueous media. organic-chemistry.orgmanchester.ac.uk For instance, the reaction of 2-ethynyl-3-methylpyridine (B1282358) with benzyl (B1604629) azide (B81097), catalyzed by copper sulfate (B86663) and sodium ascorbate, proceeds in high yield (90%) to form the corresponding 1,2,3-triazole derivative. The synthesis of the chelating ligand 1,4-di(2-pyridyl)-1,2,3-triazole (dpt) from 2-azidopyridine (B1249355) and 2-ethynylpyridine further exemplifies the utility of this click reaction. rsc.org The high efficiency and specificity of this transformation make 2-ethynyl-5-methylpyridine a valuable synthon for applications in materials science and medicinal chemistry. organic-chemistry.org

The ethynyl group, often in concert with the pyridine nitrogen, serves as a versatile ligand for coordinating with transition metal centers. Research on 2-ethynylpyridine has demonstrated its ability to react with metal clusters, such as those of triosmium and triruthenium. These reactions can proceed through the activation of the acetylenic C-H bond, leading to the formation of stable metal-ligand complexes.

Furthermore, related ethynyl-heterocycles like 2-ethynylpyrimidine (B1314018) have been used to synthesize novel emissive complexes with platinum(II) and gold(I). mdpi.com The electronic properties of the resulting complexes can be tuned by the nature of the heteroaromatic alkyne ligand. mdpi.com The triazole products derived from the click chemistry of 2-ethynylpyridines are themselves excellent ligands for a variety of transition metals, including Pd(II), Pt(II), Cu(II), and Ag(I), highlighting an indirect route to metal complex formation. rsc.org

Reactivity of the Pyridine Nitrogen and Ring System

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, imparting basic and nucleophilic character to the molecule. This site is central to the molecule's interaction with acids and its role as a ligand.

As a pyridine derivative, this compound is a base and readily reacts with acids to form pyridinium (B92312) salts. acs.org The predicted pKa for the conjugate acid of this compound is approximately 2.56, indicating it is a weak base. chemicalbook.com

The formation of a pyridinium salt has a profound effect on the reactivity of the molecule. Protonation of the pyridine nitrogen significantly enhances the electrophilicity of the attached ethynyl group. nih.gov This electronic activation facilitates nucleophilic attack at the alkyne. A key example is the hydrohalogenation of 2-ethynylpyridine, which proceeds efficiently upon treatment with hydrohalic acids like HCl, HBr, or HI. acs.orgnih.gov The reaction involves initial formation of the pyridinium halide salt, which positions the halide ion in close proximity for a subsequent nucleophilic addition to the activated triple bond, yielding the corresponding 2-(2-haloethenyl)pyridine. acs.orgnih.gov Similarly, N-alkylation with alkyl halides can be used to generate quaternary pyridinium salts, which can serve as monomers for polymerization. scispace.com

The lone pair of electrons on the pyridine nitrogen allows it to function as a Lewis base, interacting with a variety of Lewis acids. The most fundamental interaction is with a proton, as described above. acs.org Beyond simple protonation, the pyridine nitrogen can coordinate to metal ions, which act as Lewis acids. This coordination is a key feature in the formation of many transition metal complexes and is crucial for the catalytic activity in certain reactions, where the pyridine can act as a directing group or a ligand. The ability to engage with Lewis acids like boranes has also been noted for pyridine derivatives, which can enable cooperative reactivity between the Lewis acid and another part of the molecule or a coordinated metal center. researchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies.

For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the mechanism is believed to involve the formation of a copper acetylide intermediate. organic-chemistry.orgorganic-chemistry.org This species then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which subsequently rearranges and collapses to the stable 1,2,3-triazole product, regenerating the copper(I) catalyst. organic-chemistry.org The role of 2-ethynylpyridine as a promoter in some systems suggests that its coordination to the copper center is key to enhancing catalytic efficiency. organic-chemistry.orgmanchester.ac.uk

The mechanism for the hydrohalogenation of 2-ethynylpyridines is a distinct process that leverages the molecule's bifunctional nature. acs.orgnih.gov It begins with the protonation of the basic pyridine nitrogen by a hydrohalic acid to form an N-protonated pyridinium salt. This salt formation dramatically increases the electron-withdrawing nature of the pyridyl group, thus activating the alkyne for nucleophilic attack. The spatially proximate halide counteranion then attacks the triple bond, likely in an intramolecular fashion, to produce the halo-substituted alkene product. acs.orgnih.gov

In the case of polymerization initiated by alkyl halides, a proposed mechanism involves the initial formation of the N-alkylated pyridinium salt. scispace.com The polymerization is then thought to be initiated by the nucleophilic attack of a neutral 2-ethynylpyridine monomer on the activated ethynyl group of the pyridinium salt. scispace.com Computational studies on related quaternized 2-ethynylpyridines confirm their high reactivity toward nucleophilic addition, supporting these mechanistic proposals. nih.gov

Mechanistic Pathways of Palladium-Catalyzed Couplings

The reactivity of the ethynyl group in this compound makes it a valuable precursor in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing more complex molecules. wikipedia.orgorganic-chemistry.org The reaction is typically performed with a palladium(0) catalyst, a copper(I) co-catalyst (usually copper iodide), and an amine base. wikipedia.orgorganic-chemistry.org

The mechanistic pathway of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition with the aryl or vinyl halide (R-X). This step forms a square planar Pd(II) intermediate. wikipedia.orgnobelprize.org The reactivity of the halide in this step generally follows the trend: I > Br > OTf >> Cl. libretexts.org

Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species, formed in the copper cycle. The acetylide group is transferred from the copper to the palladium center, and the halide is transferred to the copper, regenerating the copper catalyst. This step is known as transmetalation. wikipedia.orgnobelprize.org

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl/vinyl group and the acetylide group, undergoes reductive elimination. This final step forms the desired coupled product (the substituted alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the original alkyne, facilitating the transmetalation step with the palladium complex and increasing the reaction rate. wikipedia.orggold-chemistry.org While copper-free Sonogashira reactions exist, the use of a copper co-catalyst often allows the reaction to proceed under milder conditions, such as at room temperature. wikipedia.orggold-chemistry.org

Research has explored various palladium catalysts and reaction conditions for coupling reactions involving ethynylpyridines. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org The choice of ligands, such as bulky and electron-rich phosphines, can significantly enhance the efficiency of the coupling. libretexts.org

Intramolecular Nucleophilic Addition Mechanisms

The unique electronic structure of this compound, featuring a basic nitrogen atom and an electrophilic alkyne, allows it to participate in intramolecular nucleophilic additions. A key example of this reactivity is observed in hydrohalogenation reactions. acs.orgnih.gov

The mechanism for the hydrohalogenation of ethynylpyridines involves the following steps:

Protonation: The basic nitrogen atom of the pyridine ring reacts with a hydrohalic acid (such as HCl) to form a pyridinium salt. acs.orgnih.gov

Enhanced Electrophilicity: The formation of the positively charged pyridinium ion significantly increases the electrophilicity of the adjacent ethynyl group. This electronic pull makes the alkyne more susceptible to nucleophilic attack. acs.orgnih.gov

Nucleophilic Attack: The halide anion (e.g., Cl⁻), now acting as the counter-ion and held in close proximity to the ethynyl group, functions as a nucleophile. It attacks one of the sp-hybridized carbons of the alkyne. acs.orgnih.gov This intramolecular attack is facilitated by the spatial closeness of the anion to the activated alkyne. acs.orgnih.gov

Product Formation: The nucleophilic addition breaks the carbon-carbon triple bond, leading to the formation of a 2-(2-haloethenyl)pyridine derivative. acs.orgnih.gov This protocol has been shown to be effective for hydrochlorination, hydrobromination, and hydroiodination. nih.gov

This mechanism highlights a distinct pathway for alkyne functionalization, differing from typical electrophilic additions to alkynes. acs.org The reaction's success is critically dependent on the initial salt formation, which both activates the alkyne and provides the proximate nucleophile for the subsequent addition. nih.gov

Other intramolecular cyclizations involving ethynylpyridine derivatives have also been reported. For instance, 2-ethynylpyridine N-ylides can undergo thermal intramolecular cyclization to form indolizine (B1195054) and cyclazine structures, demonstrating the versatility of the ethynylpyridine scaffold in forming fused heterocyclic systems. jst.go.jpmdpi.comacs.org

Allosteric Modulation Mechanisms of mGlu5 Receptors by Derivatives

Derivatives of this compound have been identified as allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). researchgate.net mGlu5 is a G protein-coupled receptor that plays a significant role in excitatory neurotransmission in the central nervous system. researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the endogenous agonist (glutamate) binding site, allowing for a more nuanced regulation of receptor activity. nih.gov

A prominent derivative, 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP), has been characterized as a partial negative allosteric modulator (NAM) of the mGlu5 receptor. researchgate.netresearchgate.net It binds to the same allosteric site as the well-known mGlu5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP). researchgate.netresearchgate.net

The mechanism of action for M-5MPEP and similar partial NAMs involves the following key features:

Binding to the Allosteric Site: M-5MPEP binds to the MPEP allosteric binding pocket within the transmembrane domain of the mGlu5 receptor. researchgate.netresearchgate.net

Partial Inhibition: Unlike full NAMs such as MPEP or MTEP which can completely block the receptor's response to glutamate, partial NAMs like M-5MPEP produce a submaximal but saturable level of inhibition. monash.edunih.gov Even at concentrations that fully occupy the allosteric site, they only partially inhibit the glutamate-induced response, such as calcium mobilization. researchgate.netresearchgate.net This is described as having limited negative cooperativity with the orthosteric agonist, glutamate. monash.edu

Therapeutic Potential: The partial inhibitory mechanism of M-5MPEP is of significant interest. Full inhibition of mGlu5 is sometimes associated with adverse effects, potentially due to the receptor's functional coupling with N-methyl-D-aspartate (NMDA) receptors. nih.govscispace.com Partial NAMs may offer a broader therapeutic window, providing therapeutic benefits (such as anxiolytic and antidepressant-like effects) while avoiding the psychotomimetic or cognitive-impairing side effects linked to full NAMs. monash.edunih.gov

Structure-activity relationship (SAR) studies have shown that subtle structural changes to the MPEP scaffold can dramatically alter pharmacological activity. The simple translocation of the methyl group from the 6-position in MPEP to the 5-position in the related compound 5-methyl-6-(phenylethynyl)-pyridine (5MPEP) results in a complete loss of negative cooperativity, rendering the compound a silent allosteric modulator (SAM) or neutral antagonist. researchgate.netnih.gov M-5MPEP, which combines the 5-methylpyridine moiety with a 3-methoxyphenyl (B12655295) group, retains negative allosteric activity, but only partially. researchgate.net

Chemical Stability and Decomposition Pathways

The chemical stability of this compound is an important consideration for its storage and handling. Generally, the compound is stable under recommended storage conditions. combi-blocks.com However, its functional groups—the ethynyl moiety and the pyridine ring—dictate its reactivity and potential decomposition pathways under specific conditions.

Key Stability and Decomposition Factors:

Thermal Sensitivity: The ethynyl group is known for its thermal sensitivity. At elevated temperatures, compounds containing ethynyl groups can undergo polymerization or decomposition. For instance, a related polymer, poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], begins to decompose at temperatures above 200°C. scispace.com Similarly, certain metal cluster complexes derived from 2-ethynylpyridine decompose at temperatures exceeding 100°C.

Incompatible Materials: Strong oxidizing agents are incompatible with this compound. aksci.comfujifilm.com The ethynyl group can be oxidized, potentially leading to the formation of corresponding carbonyl compounds.

Hazardous Decomposition Products: In the event of thermal decomposition or combustion, the compound may release toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). aksci.comfujifilm.com

Conditions to Avoid: To ensure stability, it is crucial to avoid high temperatures, sparks, open flames, and other sources of ignition. aksci.com Some safety data for related compounds also recommend avoiding direct sunlight, as light may alter the substance. fujifilm.com

The reactivity of the ethynyl group is a double-edged sword; while it is essential for synthetic applications like cross-coupling and cycloaddition reactions, it also represents a pathway for potential instability and unwanted side reactions, such as polymerization, if not handled under appropriate inert conditions.

Applications of 2 Ethynyl 5 Methylpyridine in Advanced Research Domains

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, 2-Ethynyl-5-methylpyridine is a foundational structure for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS). nih.gov The ethynyl (B1212043) group provides a reactive handle for synthetic transformations such as Sonogashira cross-coupling reactions, enabling the construction of a wide array of derivatives. This versatility has been exploited to create compounds aimed at treating neurological and psychiatric disorders. nih.gov

The synthesis of advanced pharmacological agents often utilizes this compound as a key precursor. Its derivatives are central to the exploration of new treatments for conditions such as depression, anxiety, and substance use disorders. monash.eduresearchgate.netd-nb.info A prominent synthetic strategy involves the palladium-catalyzed Sonogashira coupling reaction, which links the ethynyl group of the pyridine (B92270) core to various aryl or heteroaryl halides. acs.org This method is highly efficient for creating libraries of analogues, allowing researchers to systematically modify the molecule's structure to optimize its pharmacological profile. gu.se

For instance, the synthesis of 2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP), a significant derivative, demonstrates this principle. This compound and its analogues are designed to interact with specific biological targets in the brain, offering a pathway to new therapeutic interventions. researchgate.netresearchgate.net The design process focuses on creating molecules that can cross the blood-brain barrier and exhibit high selectivity for their intended receptor targets. nih.gov

A major focus of research involving this compound derivatives has been their activity as allosteric modulators of G Protein-Coupled Receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (the orthosteric site). nih.gov This mechanism allows for a more nuanced modulation of receptor activity rather than simple activation or blockade, which can be advantageous for therapeutic applications. nih.gov

Derivatives of this compound have been extensively studied as ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5R). nih.govnih.gov The mGlu5 receptor, a Class C GPCR, is implicated in synaptic plasticity, learning, and memory, and its dysfunction is linked to numerous neuropsychiatric disorders. monash.edubiorxiv.org Compounds derived from this compound, such as M-5MPEP and 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine (Br-5MPEPy), have been identified as negative allosteric modulators (NAMs) of mGlu5R. researchgate.net These NAMs bind to the same allosteric site as the prototypical mGlu5R antagonist MPEP, demonstrating the utility of the this compound scaffold in targeting this specific receptor. researchgate.netnih.gov

A key finding in the study of mGlu5R ligands derived from this compound is the concept of partial negative allosteric modulation. researchgate.net Unlike full NAMs, such as MTEP, which completely block the receptor's response to glutamate, partial NAMs like M-5MPEP produce a submaximal but saturable level of inhibition. researchgate.netresearchgate.netnih.gov In vitro studies have shown that even at concentrations that fully occupy the allosteric binding site, partial NAMs block less than 100% of the receptor's signaling activity. researchgate.net

This partial antagonism is considered a significant therapeutic advantage. It allows for a fine-tuning of glutamate neurotransmission rather than a complete blockade, which may help avoid the adverse effects observed with some full NAMs, such as psychotomimetic-like symptoms. monash.edunih.gov Research suggests that the therapeutic benefits of mGlu5R modulation for conditions like anxiety and addiction can be achieved with partial NAMs, potentially offering a wider therapeutic window. monash.edunih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the pharmacological properties of this compound derivatives as mGlu5R modulators. gu.se These studies involve synthesizing a series of related compounds and evaluating how small structural modifications affect their potency and efficacy.

For example, research has compared a series of MPEP analogs to understand the features necessary for mGlu5R antagonism. researchgate.net The study of compounds like M-5MPEP, Br-5MPEPy, and the neutral allosteric ligand 5-methyl-6-(phenylethynyl)-pyridine (5MPEP) revealed that subtle changes to the molecule can drastically alter its pharmacological profile from a partial antagonist to a neutral ligand that binds to the receptor without affecting its activity but blocks other modulators. researchgate.net Even a single, strategically placed "magic methyl" group can be sufficient to switch a compound's activity from a positive allosteric modulator (PAM) to a NAM. nih.gov This highlights the sensitivity of the allosteric binding site on the mGlu5 receptor to the chemical structure of the ligand. nih.govacs.org

Table 1: SAR of MPEP Analogs at the mGlu5 Receptor This interactive table summarizes the functional activity of different analogs related to this compound, highlighting how structural changes impact their role as mGlu5R modulators.

| Compound | Key Structural Feature | Functional Activity at mGlu5R | Reference |

|---|---|---|---|

| MPEP | Phenylethynyl group at position 6 of a 2-methylpyridine (B31789) | Full Negative Allosteric Modulator (NAM) | nih.gov |

| M-5MPEP | 3-methoxyphenylethynyl group at position 2 of a 5-methylpyridine | Partial Negative Allosteric Modulator (NAM) | researchgate.net |

| Br-5MPEPy | 5-bromopyridin-3-ylethynyl group at position 2 of a 5-methylpyridine | Partial Negative Allosteric Modulator (NAM) | researchgate.net |

| 5MPEP | Phenylethynyl group at position 6 of a 5-methylpyridine | Neutral Allosteric Ligand (NAL) | researchgate.net |

The pharmacological effects of this compound derivatives have been characterized through extensive in vitro and in vivo studies.

In vitro assays are used to determine a compound's potency and mechanism of action at the molecular level. For M-5MPEP, studies in rat cortical astrocytes have shown that while it only partially inhibits agonist-stimulated inositol (B14025) phosphate (B84403) accumulation, it can completely suppress calcium oscillations, another signaling pathway downstream of mGlu5R activation. nih.govnih.gov This demonstrates that the degree of antagonism can be dependent on the specific cellular response being measured. Novel assay techniques, such as NanoBRET (Bioluminescence Resonance Energy Transfer), have also been developed to facilitate high-throughput screening of new mGlu5R allosteric modulators. nih.govmdpi.com

Table 2: In Vitro Profile of M-5MPEP at Astrocyte mGlu5 Receptors This interactive table details the inhibitory effects of the partial NAM M-5MPEP compared to the full NAM MPEP in different functional assays.

| Functional Response | MPEP (Full NAM) | M-5MPEP (Partial NAM) | Reference |

|---|---|---|---|

| Agonist-stimulated [³H]inositol phosphate accumulation | Fully inhibitory | Partially inhibitory | nih.govnih.gov |

| Quisqualate-stimulated Ca²⁺ oscillations | Fully inhibitory | Completely suppressive | nih.govnih.gov |

| DHPG-stimulated Ca²⁺ oscillations | Fully inhibitory | Completely suppressive | nih.govnih.gov |

In vivo studies in animal models are essential for evaluating the therapeutic potential of these compounds. Partial mGlu5 NAMs, including M-5MPEP and Br-5MPEPy, have demonstrated efficacy in preclinical models of addiction, anxiety, and depression. monash.edunih.gov For example, these compounds were effective in reducing cocaine self-administration in rats. d-nb.infonih.gov Crucially, unlike the full NAM MTEP, the partial NAMs did not potentiate the psychotomimetic-like hyperlocomotion induced by phencyclidine (PCP). nih.gov These findings support the hypothesis that partial mGlu5 NAMs can provide therapeutic benefits with a reduced risk of adverse CNS effects compared to full NAMs. nih.govnih.gov

Development of Prodrugs and Targeted Delivery Systems

The concept of a prodrug involves a biologically inactive compound that is converted into an active drug within the body through metabolic processes. This approach can enhance various pharmacokinetic properties of a drug, such as its absorption, distribution, and elimination. mdpi.com Targeted drug delivery systems aim to transport a therapeutic agent to a specific site in the body, thereby increasing efficacy and reducing side effects. jopir.inijper.org

While direct research on this compound in prodrugs is not extensively documented in the provided results, its structural motifs are relevant to this field. The ethynyl group and the pyridine ring are functionalities that can be incorporated into more complex molecules designed for targeted delivery. For instance, the pyridine core is a component of some HIV-1 integrase strand transfer inhibitors, where prodrug strategies have been employed to improve pharmacokinetic profiles. nih.gov The ethynyl group can participate in "click" chemistry reactions, a versatile method for linking molecules together, which is a valuable technique in the development of targeted drug delivery systems. researchgate.net

The development of targeted drug delivery systems often involves carriers like nanoparticles, liposomes, and polymers. jopir.inijper.org These carriers can be functionalized with targeting ligands such as antibodies, peptides, or aptamers that recognize specific cells or tissues. mdpi.com The chemical reactivity of this compound could potentially be utilized to attach it to such carriers or to synthesize the active drug component that is delivered.

| Delivery System Type | Description | Potential Role of this compound |

| Nanoparticles | Tiny particles that can encapsulate or carry drugs. mdpi.com | Could be incorporated into the nanoparticle structure or attached to its surface. |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can enclose drugs. jopir.in | Could be part of a drug molecule encapsulated within the liposome. |

| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody linked to a cytotoxic drug. mdpi.com | The ethynyl group could serve as a reactive handle for conjugation to the antibody or be part of the drug itself. |

| Peptide-Drug Conjugates | A peptide linked to a drug molecule to target specific cells. mdpi.com | Similar to ADCs, the ethynyl functionality could be used for conjugation. |

Agrochemical Science and Engineering

In the field of agrochemical science, this compound and related compounds are recognized as important intermediates in the synthesis of pesticides and other agricultural chemicals. lookchem.comontosight.ai The pyridine ring is a common structural feature in many agrochemicals.

Recent patent applications have highlighted the use of ethynyl pyridine compounds as nitrification inhibitors. google.com Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, and inhibiting this process can improve the efficiency of nitrogen-based fertilizers by reducing nitrogen loss from the soil. A 2024 patent application specifically mentions ethynyl pyridine compounds for this purpose, aiming to provide improved nitrification inhibitors with high activity. google.com

The development of new pesticides is another key area of application. 5-Ethynyl-2-methylpyridine has been noted for its potential use in developing novel pesticides due to its insecticidal and fungicidal properties. lookchem.com

Materials Science and Organic Electronics

The unique electronic and structural properties of this compound make it a candidate for use in materials science, particularly in the development of functional organic materials and organic electronic devices. lookchem.com

Role in the Development of Functional Organic Materials

Functional organic materials are designed to have specific properties, such as conductivity, luminescence, or nonlinear optical activity. The extended π-conjugated systems that are often required for these properties can be constructed using building blocks like this compound. researchgate.net The combination of the aromatic pyridine ring and the linear ethynyl group contributes to the formation of these delocalized electronic systems.

These materials can be low molecular weight compounds or polymers. The synthesis of such materials often involves cross-coupling reactions, where the ethynyl group of this compound can readily participate.

Applications in Organic Electronic Device Fabrication

Organic electronics is a field that utilizes organic materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net The performance of these devices is highly dependent on the properties of the organic semiconductor materials used.

5-Ethynyl-2-methylpyridine is specifically mentioned for its employment in the research and development of organic electronic devices and materials, with the potential to improve their performance and functionality. lookchem.com The incorporation of such molecules can influence key parameters like charge carrier mobility and energy levels within the device.

Catalysis and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective coordinating atom for metal ions. This property is central to its application in catalysis and ligand design.

Development of this compound-Based Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of chemical transformations with high efficiency and selectivity. acs.org The performance of a transition metal catalyst is critically influenced by the ligands that surround the metal center. These ligands modulate the metal's electronic and steric properties.

This compound and its derivatives can serve as ligands or as building blocks for more complex ligand structures. The pyridine nitrogen can bind to a metal, and the ethynyl group can either remain as a reactive site for further functionalization or also participate in metal coordination.

Recent research has explored the synthesis of mixed ligand copper(I) complexes that incorporate substituted ethynylpyridine ligands. researchgate.net These complexes have shown interesting photophysical properties, suggesting potential applications in areas like light-emitting devices or photocatalysis. The development of ligands based on pyridine and other nitrogen-containing heterocycles is an active area of research for creating catalysts for various reactions, including cross-coupling and C-H activation. chemscene.com

The "click" reaction, often involving an ethynyl group, is a powerful tool for synthesizing complex ligand scaffolds. researchgate.net This approach allows for the modular construction of ligands with tailored properties for specific catalytic applications.

Applications in C-H Activation and Alkynylation Reactions

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, enabling the direct conversion of simple organic molecules into more complex structures. Pyridine derivatives are frequently employed in these reactions, either as directing groups, ligands for the metal catalyst, or as substrates themselves.

Although specific studies detailing the use of this compound as a ligand or substrate in C-H activation are scarce, the reactivity of the closely related compound, 2-ethynylpyridine (B158538), has been explored. For instance, in a copper-catalyzed three-component coupling reaction involving a ω-chloro ketone, a primary amine, and a terminal alkyne, 2-ethynylpyridine was successfully coupled, albeit in a moderate yield of 45%. uantwerpen.be This demonstrates the capability of the 2-ethynylpyridine moiety to participate in complex, multicomponent reactions.

In the context of palladium catalysis, which is a cornerstone of C-H activation and cross-coupling chemistry, the choice of ligand is crucial for achieving high efficiency and selectivity. Pyridine-based ligands are known to influence the outcome of such reactions. mdpi.com For example, the use of an electron-deficient 2-pyridone ligand has been shown to significantly enhance the reactivity of a palladium catalyst in the non-directed C-H olefination and carboxylation of arenes. nih.gov This suggests that pyridine-containing molecules can play a vital role in modulating the catalytic activity.

However, the direct alkynylation of certain heterocyclic systems with 2-ethynylpyridine has presented challenges under specific conditions. In one study, the palladium-catalyzed direct alkynylation of tautomerizable heterocycles via C-OH bond activation failed to yield a cross-coupled product with 2-ethynylpyridine under the tested conditions. nih.gov This highlights the nuanced reactivity of ethynylpyridines and the importance of reaction optimization for specific substrate pairings.

The table below summarizes the outcomes of reactions involving 2-ethynylpyridine, providing insights into its potential reactivity in C-H activation and alkynylation contexts.

| Reaction Type | Catalyst/Reagents | Substrate/Partner | Product Yield | Reference |

| Copper-Catalyzed Three-Component Coupling | Cu(I) | ω-chloro ketone, amine | 45% | uantwerpen.be |

| Palladium-Catalyzed Direct Alkynylation | PdCl2(CH3CN)2, 2-(dicyclohexylphosphino)biphenyl, PyBrOP | Tautomerizable heterocycle | 0% | nih.gov |

These findings suggest that while the 2-ethynylpyridine scaffold is reactive, its successful application in C-H activation and alkynylation is highly dependent on the catalytic system and reaction partners. The presence of a methyl group at the 5-position in this compound would likely introduce electronic and steric effects that could further modulate its reactivity in such transformations.

Bioimaging and Radiopharmaceutical Development (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes in real-time. unl.edu The development of novel PET tracers, which are biologically active molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), is a critical area of research. unl.edu The 2-ethynylpyridine moiety is a valuable building block in the synthesis of such tracers.

The development of PET radiotracers often involves late-stage radiolabeling, where the radionuclide is incorporated into the target molecule in the final synthetic steps. The chemical properties of the 2-ethynylpyridine scaffold make it amenable to such strategies.

A prominent example is the synthesis of the PET tracer [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile), an imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). The precursor for this tracer, 3-nitro-5-[(pyridine-2-yl)ethynyl]benzonitrile, is synthesized from 2-ethynylpyridine. nih.gov The radiosynthesis is then achieved by a nucleophilic aromatic substitution reaction on this precursor with [¹⁸F]fluoride. nih.gov

| PET Tracer/Precursor | Starting Material | Radionuclide | Application | Reference |

| [¹⁸F]FPEB Precursor | 2-Ethynylpyridine | - | mGluR5 Imaging | nih.gov |

| 6-[¹⁸F]fluoro-2-ethynylpyridine Prosthetic Group | Bromo-precursor | ¹⁸F | Peptide Labeling | nih.gov |

| [¹⁸F]FMPD | Precursor with 5-methylpyridine moiety | ¹⁸F | A₁ Adenosine (B11128) Receptor Imaging | iaea.org |

Furthermore, a novel prosthetic group, 6-[¹⁸F]fluoro-2-ethynylpyridine, has been developed for the efficient ¹⁸F-labeling of peptides. This was synthesized via a nucleophilic substitution on the corresponding bromo-precursor, achieving a radiochemical yield of 27.5 ± 6.6%. nih.gov The resulting [¹⁸F]fluoro-2-ethynylpyridine can then be attached to biomolecules, such as peptides containing an azide (B81097) group, through a copper(I)-catalyzed "click" reaction. nih.gov

The presence of a methyl group, as in this compound, is a common feature in many pharmaceuticals and PET tracers. For instance, in the development of radioligands for the A₁ adenosine receptor, a compound containing a 5-methylpyridine-3-yl moiety was synthesized and radiolabeled. iaea.org This indicates that the 5-methylpyridine scaffold is compatible with radiosynthetic procedures and is a component of biologically active molecules.

The established utility of the 2-ethynylpyridine core in the synthesis of PET tracers for crucial neurological targets, combined with the prevalence of the 5-methylpyridine motif in medicinal chemistry, strongly suggests that this compound is a promising candidate for the development of novel diagnostic imaging agents.

Spectroscopic and Advanced Analytical Methodologies in 2 Ethynyl 5 Methylpyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-ethynyl-5-methylpyridine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the ethynyl (B1212043) proton, and the three protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) provide insight into the electronic environment and spatial relationships of these protons. For comparison, the precursor 2-bromo-5-methylpyridine (B20793) shows a methyl signal at δ 2.32 ppm and aromatic proton signals between δ 7.34 and δ 8.23 ppm. bceln.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would feature signals for the methyl carbon, the two sp-hybridized carbons of the ethynyl group, and the five sp²-hybridized carbons of the pyridine ring. The chemical shifts are indicative of the carbon's hybridization and local electronic environment.

2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for confirming the regiochemistry of substituted pyridines. These experiments can detect spatial proximity between protons, such as the protons of the methyl group and adjacent protons on the pyridine ring, which helps to unambiguously confirm the substitution pattern.

While specific, experimentally verified spectral data for this compound is not widely published, data from a closely related fluorinated derivative provides insight into the expected chemical shifts.

Table 1: NMR Data for the Related Compound 2-Ethynyl-3-fluoro-5-methylpyridine Data obtained in CDCl₃ at 400 MHz for ¹H and an unspecified frequency for ¹³C.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.35 | d, J=2.4 | Pyridine H6 |

| ¹H | 7.89 | dd, J=8.4, 2.4 | Pyridine H4 |

| ¹H | 3.21 | s | Ethynyl H |

| ¹H | 2.42 | s | Methyl H |

| ¹³C | 162.1 | d, J=245 | C-F |

| ¹³C | 150.3 | - | C≡C |

| ¹³C | 139.8 | - | CH |

| ¹³C | 123.4 | d, J=12 | CH |

| ¹³C | 21.5 | - | CH₃ |

| Source: |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of this compound (C₈H₇N), which has a molecular weight of 117.15 g/mol . sigmaaldrich.comsigmaaldrich.com It also provides information about the molecule's fragmentation patterns, which can further support structural identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique is crucial for distinguishing between isomers and confirming the identity of a synthesized compound. Predicted HRMS data for this compound shows the expected mass-to-charge ratios (m/z) for various adducts. uni.lu

Table 2: Predicted HRMS Data and Collision Cross Section (CCS) for this compound

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₈H₈N⁺ | 118.06512 | 123.3 |

| [M+Na]⁺ | C₈H₇NNa⁺ | 140.04706 | 137.3 |

| [M+NH₄]⁺ | C₈H₁₁N₂⁺ | 135.09167 | 129.1 |

| [M+K]⁺ | C₈H₇KN⁺ | 156.02100 | 127.3 |

| [M-H]⁻ | C₈H₆N⁻ | 116.05057 | 117.7 |

| [M]⁺ | C₈H₇N⁺ | 117.05730 | 123.0 |

| Source: uni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. evitachem.com For this compound, the IR spectrum provides clear evidence for its key structural features. The most characteristic absorption is that of the alkyne C≡C triple bond stretch, which is expected to appear in the range of 2100–2260 cm⁻¹. Another key peak is the stretch of the sp-hybridized C-H bond of the terminal alkyne.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine) | 3100–3000 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 3000–2850 | Medium |

| C≡C Stretch | Alkyne | 2260–2100 | Medium to Weak, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1600–1450 | Medium to Strong |

| Source: |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously confirm the molecular geometry and the regiochemistry of substituents on the pyridine ring. While the crystal structure of this compound itself is not publicly documented, the structure of the closely related compound 2-(3-methoxyphenylethynyl)-6-methylpyridine has been resolved, providing a clear example of how this technique is applied to similar molecules. researchgate.net Analysis of complexes containing the this compound ligand has also been performed using X-ray crystallography. researchgate.net

Table 4: Crystallographic Data for the Related Compound 2-(3-methoxyphenylethynyl)-6-methylpyridine

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (no. 14) |

| a (Å) | 15.986(3) |

| b (Å) | 6.760(1) |

| c (Å) | 11.415(2) |

| β (°) | 104.63(3) |

| Volume (ų) | 1193.5 |

| Z | 4 |

| Temperature (K) | 183 |

| Source: researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity. Analytical thin-layer chromatography (TLC) is often used to monitor the progress of a chemical reaction in real-time. mdpi.com For purification, flash column chromatography using silica (B1680970) gel is a standard procedure. mdpi.com

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for the quantitative determination of purity and the separation of the target compound from impurities and starting materials. scirp.org Method development often involves screening different stationary phases (e.g., C18, C8) and mobile phase compositions to achieve optimal separation. scirp.org A well-developed HPLC method for the related compound 2-hydroxy-5-methyl pyridine demonstrates the typical parameters used for analyzing such pyridines. scirp.org

Table 5: Example RP-HPLC Method Parameters for Analysis of a Related Pyridine Compound

| Parameter | Condition |

| Stationary Phase | Zorbax RX C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Buffer and Acetonitrile (B52724) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

| Source: scirp.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is primarily used for purity assessment, quantification, and impurity profiling in synthesis reaction mixtures and final products. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis.

In a typical RP-HPLC setup for analyzing pyridine derivatives, a C18 (octadecylsilyl) stationary phase is used due to its hydrophobicity, which effectively retains the aromatic pyridine ring. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The gradient or isocratic elution allows for the separation of the main compound from starting materials, by-products, and degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance, often in the 250-270 nm range. researchgate.net For related, more complex pyridine derivatives, retention times are typically observed in the range of 3 to 6 minutes, depending on the specific method parameters. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic stationary phase for retention of the analyte. |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Organic modifier (B) elutes the compound; acid improves peak shape. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at 254 nm | Wavelength corresponds to the π-π* transition of the pyridine ring. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table represents a typical method for related compounds and serves as a starting point for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and quantification of volatile and thermally stable compounds. This compound, with a molecular weight of 117.15 g/mol , is well-suited for GC-MS analysis. sigmaaldrich.com This technique is particularly valuable for monitoring the progress of synthesis reactions and for detecting volatile impurities that may not be easily observed by HPLC.

In a GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (typically helium) through a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase like polydimethylsiloxane, separates compounds based on their boiling points and interactions with the phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for unambiguous identification of the compound. GC-MS analysis of complex mixtures containing various pyridine derivatives has successfully identified components like 2-methylpyridine (B31789). nih.gov

Table 2: Predicted GC-MS Parameters and Expected Data for this compound | Parameter / Data | Description | | :--- | :--- | | GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) | A common, versatile column for separating a wide range of organic compounds. | | Carrier Gas | Helium at ~1 mL/min | Inert carrier gas standard for MS detectors. | | Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte upon injection. | | Oven Program | Start at 50°C, ramp to 280°C at 10°C/min | A typical temperature program to elute compounds across a range of boiling points. | | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. | | Expected Molecular Ion | m/z 117 | Corresponds to the molecular weight of this compound [M]⁺. sigmaaldrich.com | | Key Fragmentation Ions | Predicted fragments would arise from the loss of a hydrogen atom from the ethynyl group (m/z 116), loss of the methyl group (m/z 102), or cleavage of the pyridine ring. |